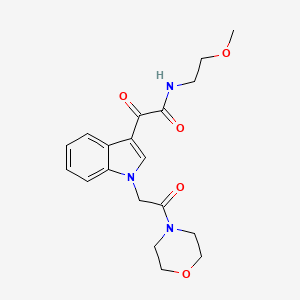

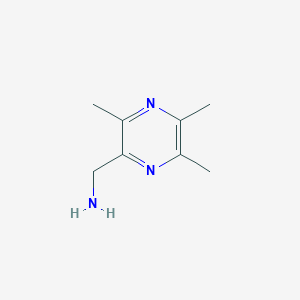

(3,5,6-Trimethylpyrazin-2-yl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3,5,6-Trimethylpyrazin-2-yl)methanamine, also known as TMA, is a nitrogen-containing heterocyclic compound. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. TMA is a colorless to yellow liquid with a pungent odor.

Aplicaciones Científicas De Investigación

Organic Synthesis:

(3,5,6-Trimethylpyrazin-2-yl)methanamine: serves as a valuable building block in organic synthesis. Researchers use it to construct more complex molecules, including pharmaceuticals, agrochemicals, and fragrances .

Neuroprotective Effects:

In recent studies, a novel ligustrazine derivative derived from this compound, called (3,5,6-Trimethylpyrazin-2-yl)methyl(E)-3-(4-((3,5,6-trimethylpyrazin-2-yl)methoxy)phenyl)acrylate (T-CA) , demonstrated neuroprotective effects against CoCl2-induced neurotoxicity. These findings suggest potential therapeutic applications in neurodegenerative diseases .

Cytotoxicity Assessment:

Researchers have employed (3,5,6-Trimethylpyrazin-2-yl)methanamine in cytotoxicity assays. By measuring lactate dehydrogenase (LDH) release, they assess the compound’s impact on cell viability and toxicity .

Ligustrazine Derivatives:

The compound serves as an intermediate for synthesizing ligustrazine derivatives. These derivatives exhibit diverse biological activities, including anti-inflammatory, antioxidant, and cardiovascular effects. Researchers have explored various ligustrazine amide derivatives originating from (3,5,6-Trimethylpyrazin-2-yl)methanamine .

Mecanismo De Acción

Target of Action

The primary target of (3,5,6-Trimethylpyrazin-2-yl)methanamine is the nervous system . It has been found to have neuroprotective effects, which are crucial for effectively protecting the nervous system .

Mode of Action

(3,5,6-Trimethylpyrazin-2-yl)methanamine interacts with its targets by exhibiting protective effects against neurotoxicity in differentiated PC12 cells . This interaction results in promising neuroprotective activities, which are even more potent than ligustrazine .

Biochemical Pathways

It is known that the compound plays a role in the neuroprotection pathway, helping to protect nerve cells from damage .

Pharmacokinetics

It is known that ligustrazine, a related compound, has a rapid metabolism and short half-life

Result of Action

The molecular and cellular effects of (3,5,6-Trimethylpyrazin-2-yl)methanamine’s action include neuroprotection and vascular protection . These effects are important for effectively protecting the nervous system .

Propiedades

IUPAC Name |

(3,5,6-trimethylpyrazin-2-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-5-6(2)11-8(4-9)7(3)10-5/h4,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUZIZKBRHBGPOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=N1)C)CN)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]carbonyl}piperazine-1-carboxylate](/img/structure/B2526465.png)

![4-(3-Methyl-1,2,4-oxadiazol-5-yl)-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-1-carboxamide](/img/structure/B2526467.png)

![N-(4-ethoxyphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2526471.png)

![3-(1H-indole-3-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2526475.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2526476.png)

![1-[1,4']Bipiperidinyl-1'-yl-2-chloro-ethanone](/img/structure/B2526480.png)

![2-Chloro-1-[4-[[3-(1-methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]propan-1-one](/img/structure/B2526481.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-fluorobenzamide](/img/structure/B2526482.png)

![Methyl 5-[(hydroxyimino)methyl]furan-3-carboxylate](/img/structure/B2526483.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2526484.png)